Selective Carboxylesterase Inhibition vs. Non-Fluorinated Analogs
A series of 2-arylhydrazinylidene derivatives based on 4,4,4-trifluoro-2-oxobutanoic acid were demonstrated to be effective and selective carboxylesterase (CES) inhibitors, in stark contrast to their non-fluorinated 3-oxobutanoic acid counterparts, which showed no substantial CES inhibition [1]. The study directly compared the esterase profile of trifluoromethyl-containing acids versus non-fluorinated analogs, establishing that the -CF3 group is critical for activity and selectivity [1].
| Evidence Dimension | Carboxylesterase (CES) Inhibition |
|---|---|
| Target Compound Data | Effective and selective CES inhibitor (qualitative activity established) |
| Comparator Or Baseline | Non-fluorinated 2-arylhydrazinylidene-3-oxobutanoic acid |
| Quantified Difference | Trifluoromethylated analogs are active CES inhibitors; non-fluorinated analogs are inactive against CES. |
| Conditions | In vitro esterase profile assay against porcine liver CES and human cholinesterases. |
Why This Matters
This directly demonstrates that the trifluoromethyl moiety is essential for CES inhibitory activity, meaning non-fluorinated analogs cannot be used as substitutes in drug discovery programs targeting CES.
- [1] Khudina OG, Makhaeva GF, Elkina NA, Boltneva NP, Serebryakova OG, Shchegolkov EV, et al. Synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids as new selective carboxylesterase inhibitors and radical scavengers. Bioorg Med Chem Lett. 2019;29(23):126716. View Source
